N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide is a compound that features a furan ring, a propyl chain, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a furan derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial and anti-HIV properties.
Biochemistry: It has been studied for its ability to inhibit monophenolase activity, which is involved in melanin synthesis.
Pharmaceutical Sciences: Researchers investigate its binding affinity to viral enzymes using molecular docking studies.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls. Its anti-HIV activity is linked to its binding to viral enzymes, thereby inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
N-(1-(furan-3-yl)propan-2-yl)-9H-xanthene-9-carboxamide: Known for its antimicrobial and anti-HIV properties.
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide: Another furan derivative with potential biological activities.
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit monophenolase activity and its potential as an anti-HIV agent make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-4-5-15(8-12(11)2)20(17,18)16-13(3)9-14-6-7-19-10-14/h4-8,10,13,16H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUJCXPJOGMRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.